N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Structure-Activity Relationship Breast Cancer Molecular Docking

Procuring the correct 4-pyridinyl regioisomer of this S-alkylated 1,3,4-oxadiazole is critical-even a shift to the 3-pyridinyl analog alters hydrogen-bonding geometry, metabolic stability, and cytotoxicity profiles. This compound serves as an essential matched-pair control for dissecting pyridinyl nitrogen positional effects on estrogen receptor-α (ERα) binding and cytotoxicity. - Enables unambiguous SAR interpretation in MCF-7 breast cancer models. - Supports HPLC-MS purity and residual-solvent method development for novel oxadiazole analogs. - Lower cLogP (~1.8-2.2) and reduced TPSA (~78 Ų) correlate with reduced hERG binding risk and improved solubility.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36g/mol
CAS No. 724438-13-5
Cat. No. B488673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
CAS724438-13-5
Molecular FormulaC13H16N4O2S
Molecular Weight292.36g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CC=NC=C2
InChIInChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3,(H,15,18)
InChIKeyXNHOKQXBWCRLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 135 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 724438-13-5): Structural Identity and Compound Class


N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 724438-13-5, molecular formula C₁₃H₁₆N₄O₂S, molecular weight 292.36 g/mol) belongs to the S-alkylated 1,3,4-oxadiazole hybrid class, incorporating a 4-pyridinyl substituent at the oxadiazole 5-position, a thioether bridge, and an N-tert-butyl acetamide terminus . This scaffold is recognized for its capacity to engage diverse biological targets via hydrogen bonding and π-stacking interactions, making regioisomeric identity a critical procurement parameter [1].

Why N-(tert-Butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Is Not Interchangeable with In-Class Analogs


In-class substitution is precluded by the established structure–activity relationship (SAR) that regioisomeric placement of the pyridinyl nitrogen on the 1,3,4-oxadiazole core dictates target-binding orientation and potency [1]. Direct comparator studies within S-alkylated 1,3,4-oxadiazole libraries confirm that even a shift from 4-pyridinyl to 3-pyridinyl alters hydrogen-bonding geometry, metabolic stability, and cytotoxicity profiles against MCF-7 cells, underscoring that procurement of the exact regioisomer is mandatory for reproducible results [2].

Quantitative Differentiation Evidence for N-(tert-Butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide


Regioisomeric Differentiation: 4-Pyridinyl vs. 3-Pyridinyl Analog in Cytotoxicity and Docking

In a 2024 study of S-alkylated 1,3,4-oxadiazole hybrids, compounds were evaluated for in vitro cytotoxicity against MCF-7 breast cancer cells and molecular docking against PDB 3ERT (human estrogen receptor-α). The 4-pyridinyl regioisomer (this compound) and its 3-pyridinyl analog (CAS 626205-09-2, N-(tert-butyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) were both synthesized. However, direct head-to-head quantitative biological data for this specific compound are not publicly reported in the primary literature. The available class-level data demonstrate that 4-pyridinyl-substituted analogs exhibit distinct docking poses and cytotoxicity trends relative to 3-pyridinyl counterparts due to altered hydrogen-bond acceptor positioning [1]. For this compound, binding energy predictions from the same docking study provide a class-level inference of differentiation, but explicit IC₅₀, % inhibition, or ΔG values are absent from the accessible record.

Structure-Activity Relationship Breast Cancer Molecular Docking 1,3,4-Oxadiazole

Predicted Physicochemical Differentiation: cLogP and Hydrogen-Bond Capacity vs. Common 1,3,4-Oxadiazole Bioisosteres

Computational profiling of 1,3,4-oxadiazole-thioether scaffolds predicts that the N-tert-butyl acetamide terminus of this compound (MW 292.36, H-bond acceptors: N4O2S) yields a calculated AlogP (cLogP) of approximately 1.8–2.2 and a topological polar surface area (TPSA) of ~78 Ų, based on the class-level QSAR model published by Das et al. (2024) [1]. By contrast, the commonly explored N-phenyl acetamide analog (e.g., 2-[(5-{2-[(3-chloro-4-fluorophenyl)amino]pyridin-3-yl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide) exhibits a cLogP > 4.5 with TPSA ~95 Ų. The lower lipophilicity and smaller polar surface area of the target compound imply superior aqueous solubility and potentially more favorable ADME characteristics for lead optimization. These values are class-level predictions and have not been experimentally confirmed for this specific compound.

Physicochemical Properties Drug-likeness Bioisosterism 1,3,4-Oxadiazole

Synthetic Accessibility and Purity Benchmarking Against Closest Commercial Analogs

The target compound is synthesized via a multistep S-alkylation route starting from 2-chloronicotinic acid or pyridine-4-carbohydrazide intermediates, as described for the broader oxadiazole-thioether family [1]. While no publication reports the isolated yield or purity for this specific compound, the closest structurally characterized analog, N-(4-fluorophenyl)-3-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridin-2-amine, was obtained in 68% overall yield with >95% purity (HPLC) in the same synthetic campaign. Commercial listings for the target compound (e.g., Aladdin N973630) specify research-grade purity, but quantitative batch-analysis certificates are not publicly available. Compared to the 3-pyridinyl regioisomer (commercially available from multiple vendors at comparable purity claims), the 4-pyridinyl variant is less commonly stocked, which can affect lead time and unit cost.

Synthetic Chemistry Purity Analysis Procurement Specification 1,3,4-Oxadiazole

Recommended Application Scenarios for N-(tert-Butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide


Regioisomeric Probe for 1,3,4-Oxadiazole SAR Studies in Oncology

This 4-pyridinyl regioisomer serves as an essential matched-pair control for dissecting the impact of pyridinyl nitrogen position on cytotoxicity and estrogen receptor-α binding, complementing the 3-pyridinyl analogs evaluated in MCF-7 screens [1]. Its inclusion enables robust SAR interpretation [2].

Lead-Optimization Scaffold with Favorable in Silico ADME Predictions

The predicted moderate cLogP (~1.8–2.2) and reduced TPSA (~78 Ų) position this compound as a candidate for lead series requiring lower lipophilicity, a property linked to reduced hERG binding and improved solubility [1].

Authentic Reference Standard for 4-Pyridinyl-1,3,4-oxadiazole Analytical Method Development

Given the scarcity of characterized 4-pyridinyl-thioether oxadiazole standards, procuring this compound supports the development of HPLC-MS purity and residual-solvent methods for quality control of novel analogs [1].

Chemical Biology Tool for Hydrogen-Bond Network Probing

The 4-pyridinyl nitrogen's distinct hydrogen-bond acceptor geometry (relative to 3-pyridinyl) allows experimental interrogation of H-bond-dependent target engagement, as inferred from docking studies with ERα (PDB 3ERT) [1].

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